N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N8O2/c1-13-23-20(30-26-13)15-6-9-27-17(11-15)24-25-18(27)12-21-19(29)14-4-2-5-16(10-14)28-8-3-7-22-28/h2-11H,12H2,1H3,(H,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYJLGUMBUFZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling. Common synthetic routes include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes.
Synthesis of the triazolopyridine core: This involves the reaction of hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.
Coupling reactions: The final step involves coupling the synthesized heterocycles with benzamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 2-furamide analog () has a lower molecular weight (362.34 vs. 438.44) due to the smaller furan ring, which may improve solubility but reduce binding affinity compared to the pyrazole-substituted benzamide. Positional isomerism in the pyrrole-substituted analog () shifts the oxadiazole to position 8, which could affect intermolecular interactions in biological systems.
Functional Group Variations: Replacement of pyrazole with pyrrole () removes one nitrogen atom, reducing hydrogen-bond acceptor capacity.
Physicochemical Implications :
- Molecular weights range from 362.34 to 438.44, reflecting differences in substituent complexity.
- Variations in aromatic systems (e.g., pyrazole vs. pyrrole) influence electronic properties and solubility.
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure with multiple heterocycles, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 419.46 g/mol. The presence of oxadiazole and triazole rings contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains. In particular:
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Compound B | Gram-positive bacteria | 0.67 - 0.87 |
These findings suggest that the compound may possess similar antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound has also been investigated through various assays. For example, compounds with similar structural features have been shown to inhibit cancer cell proliferation effectively:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| Compound D | MCF7 (Breast Cancer) | 0.80 - 0.87 |
These studies indicate that this compound might exhibit similar anticancer effects.
The mechanism by which compounds like this compound exert their biological effects often involves interaction with specific molecular targets within cells. For instance:
- Inhibition of Enzymatic Activity : Many compounds in this class inhibit enzymes critical for cell survival and proliferation.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- DNA Intercalation : Some derivatives may intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antitubercular Activity : A series of benzamide derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Among them, certain derivatives showed promising results with low IC50 values indicating strong antitubercular activity .
- Anticancer Screening : Compounds were screened against various cancer cell lines (e.g., HCT116 colon cancer cells), revealing significant cytotoxicity compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, solvent choice (e.g., DMF for solubility), and base strength (e.g., K₂CO₃ for alkylation reactions). For example, alkylation of triazole-thiol intermediates with chloromethyl derivatives under basic conditions (K₂CO₃/DMF) at room temperature can improve efficiency . Monitor progress via TLC or HPLC and purify using column chromatography with gradients of ethyl acetate/hexane.
Q. How can the compound’s structure be validated using crystallographic and spectroscopic methods?
- Methodological Answer : Employ X-ray crystallography (using SHELX software for refinement ) to resolve the 3D structure. Confirm functional groups via FT-IR (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) and ¹H/¹³C NMR (e.g., pyrazole protons at δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula within 2 ppm error .
Q. What computational tools are recommended for predicting binding affinities or biological targets?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with protein structures from the PDB. Focus on conserved binding pockets (e.g., kinase ATP-binding sites) and validate predictions with in vitro assays (e.g., enzyme inhibition). Adjust force fields to account for oxadiazole and triazole ring flexibility .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assays or cell lines?
- Methodological Answer : Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and normalize to controls (e.g., DMSO vehicle). Use statistical tools (ANOVA, Tukey’s test) to identify outliers. Validate mechanisms via knockdown/overexpression models (e.g., CRISPR for target genes) . Cross-reference with structural analogs to isolate substituent-specific effects (e.g., pyrazole vs. triazole bioisosteres) .
Q. What strategies enhance the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer : Synthesize prodrugs (e.g., ester or phosphate derivatives) or co-crystallize with cyclodextrins. Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions (e.g., benzamide para-substitution). Assess solubility via shake-flask method and permeability using Caco-2 cell monolayers .
Q. How to design structure-activity relationship (SAR) studies for derivatives with modified heterocyclic rings?
- Methodological Answer : Systematically vary substituents on the oxadiazole (e.g., 3-methyl vs. 5-methyl) and triazole rings (e.g., pyridin-3-yl vs. phenyl). Prioritize substitutions based on electronic (Hammett σ values) and steric (Connolly surface area) parameters. Test derivatives in parallel assays (e.g., kinase panels) to map activity cliffs .
Q. What experimental approaches validate the compound’s metabolic stability and toxicity profiles?
- Methodological Answer : Perform hepatic microsome assays (human/rodent) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS. Use zebrafish embryos or 3D hepatocyte spheroids for acute toxicity screening. Compare with reference compounds (e.g., staurosporine for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
